Mezlocillin

Overview

Description

Mezlocillin is a broad-spectrum penicillin antibiotic. It is active against both Gram-negative and some Gram-positive bacteria . Unlike most other extended spectrum penicillins, it is excreted by the liver, therefore it is useful for biliary tract infections, such as ascending cholangitis .

Synthesis Analysis

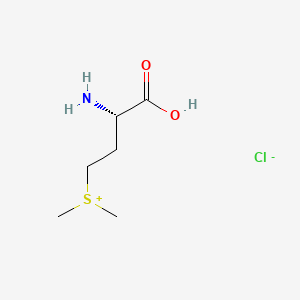

Mezlocillin can be made in a variety of ways including reaction of ampicillin with chlorocarbamate 1 in the presence of triethylamine . Chlorocarbamate 1 itself is made from ethylenediamine by reaction with phosgene to form the cyclic urea followed by monoamide formation with methanesulfonyl chloride and then reaction of the other nitrogen atom .

Molecular Structure Analysis

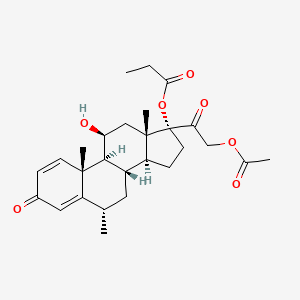

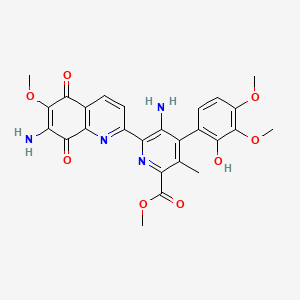

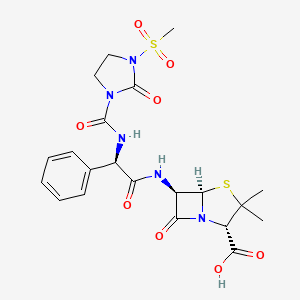

The molecular structure of Mezlocillin is C21H25N5O8S2 . It is a semisynthetic ampicillin-derived acylureido penicillin .

Chemical Reactions Analysis

3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI) is a critical intermediate used in the synthesis of mezlocillin drug substance and also a potential genotoxic impurity with acyl chloride moiety . The content of CMI in mezlocillin should be <0.16 ppm to avoid the carcinogenicity and mutagenicity threats to patients .

Scientific Research Applications

Mezlocillin: A Comprehensive Analysis of Scientific Research Applications:

Treatment of Gram-Negative Infections

Mezlocillin is used to treat serious gram-negative infections, particularly those affecting the lungs, urinary tract, and skin. Its efficacy against pathogens like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa makes it a valuable antibiotic in clinical settings .

Activity Against Gram-Positive Bacteria

This antibiotic also exhibits activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Its broad spectrum of antimicrobial activity is beneficial for treating various bacterial infections .

Anaerobic Bacterial Infections

Mezlocillin’s effectiveness extends to anaerobic bacteria, providing an option for treating infections where anaerobes are implicated .

Mechanism of Action

The bactericidal activity of Mezlocillin stems from its ability to inhibit cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity, leading to bacterial cell death .

Pharmacokinetics Studies

Population pharmacokinetics studies of Mezlocillin help optimize dosing regimens to maximize therapeutic efficacy while minimizing the risk of resistance development and adverse effects .

Safety And Hazards

Mezlocillin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

In the future, attention should be focused upon unanticipated successes of mezlocillin in some mixed and anaerobic infections, unanticipated suboptimal responses of the β-lactam antibiotics when MIC and MBC are widely discrepant, possible exploitation of enhanced activity of mezlocillin against Haemophilus .

properties

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O8S2/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30)/t12-,13-,14+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBATNHYBCGSSN-VWPFQQQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023316 | |

| Record name | Mezlocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mezlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.71e-01 g/L | |

| Record name | Mezlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, mezlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that mezlocillin interferes with an autolysin inhibitor. | |

| Record name | Mezlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Mezlocillin | |

CAS RN |

51481-65-3 | |

| Record name | Mezlocillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51481-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mezlocillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mezlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mezlocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mezlocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEZLOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2O403D1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mezlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of mezlocillin?

A: Mezlocillin is a β-lactam antibiotic that inhibits bacterial cell wall synthesis. [, , , , , ] It specifically targets penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [, , , , , ] This disruption in cell wall integrity ultimately leads to bacterial cell death.

Q2: Does mezlocillin exhibit a bactericidal or bacteriostatic effect?

A: Mezlocillin primarily exerts a bactericidal effect on susceptible bacteria. [, , , , , ] This means it directly kills bacteria, rather than just inhibiting their growth.

Q3: What is the molecular formula and weight of mezlocillin?

A: The molecular formula of mezlocillin is C21H25N5O8S2. [, ] Its molecular weight is 507.57 g/mol. [, ]

Q4: Is there any spectroscopic data available for mezlocillin?

A: While the provided research doesn't delve deep into detailed spectroscopic analysis, one study utilizes X-ray powder diffraction to characterize a specific mezlocillin sodium compound. [] This study identifies characteristic peaks at various 2-theta values, providing insights into its crystalline structure.

Q5: How stable is mezlocillin in various infusion solutions?

A: Studies have investigated the stability of mezlocillin sodium in common infusion solutions like glucose injection, glucose and sodium chloride injection, and maintain solution for infants. [, ] The findings indicate that mezlocillin remains stable within these solutions for a clinically relevant timeframe (up to 8 hours), ensuring its efficacy during administration.

Q6: Does the pH of the infusion solution affect mezlocillin stability?

A: While mezlocillin exhibits compatibility with different infusion solutions, varying pH levels within these solutions don't significantly affect its stability within the tested timeframe (up to 8 hours). [, ]

Q7: How is mezlocillin administered, and what are its typical routes of elimination?

A: Mezlocillin is primarily administered intravenously or intramuscularly. [, , , , ] It is primarily eliminated through renal excretion, with biliary excretion playing a secondary role. [, , , , , ]

Q8: Does the dose of mezlocillin influence its pharmacokinetic properties?

A: Yes, mezlocillin exhibits dose-dependent pharmacokinetics. [, ] Studies demonstrate that increasing the dose leads to a less than proportional increase in serum concentrations and a decrease in total body clearance. [, ] This highlights the importance of optimizing dosage regimens to achieve desired therapeutic outcomes.

Q9: How does mezlocillin's pharmacokinetic profile in neonates differ from that in adults?

A: Neonates exhibit altered mezlocillin pharmacokinetics compared to adults. [, , ] Studies show that weight-normalized clearances (total, renal, and nonrenal) are lower in neonates, particularly in preterm infants, and gradually increase with postnatal development. [, , ] This difference necessitates dosage adjustments based on gestational and postnatal age to ensure efficacy and minimize the risk of toxicity.

Q10: How is mezlocillin's efficacy evaluated in vitro?

A: In vitro assessments of mezlocillin's efficacy frequently involve determining the minimum inhibitory concentration (MIC). [, , , , ] The MIC represents the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Q11: Are there any specific animal models employed to study mezlocillin's efficacy in vivo?

A11: Researchers utilize various animal models to investigate mezlocillin's efficacy against infections. These include:

- Rabbit endocarditis model: This model has been used to assess the efficacy of mezlocillin, both alone and in combination with other antibiotics, in treating Enterobacter aerogenes endocarditis. [, , ]

- Rabbit meningitis model: This model evaluates the efficacy of mezlocillin in treating meningitis caused by pathogens like Escherichia coli and Listeria. [, , ]

- Rabbit granuloma pouch model: This model simulates closed-space infections and has been used to study the efficacy of mezlocillin and its combinations against Proteus vulgaris. []

Q12: How effective is mezlocillin in treating specific infections like cholangitis?

A: Research suggests that mezlocillin shows promise in treating cholangitis. [, , ] A randomized controlled trial demonstrated that mezlocillin monotherapy resulted in a higher cure rate (83%) compared to a combination of ampicillin and gentamicin (41%). [, , ] Additionally, mezlocillin exhibited a more favorable therapeutic index (concentration in serum or bile divided by MIC) against aerobic gram-negative bacilli compared to ampicillin or gentamicin. [, , ]

Q13: What are the known mechanisms of bacterial resistance to mezlocillin?

A: The primary mechanism of resistance to mezlocillin involves the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. [, , , , , ]

Q14: Does the presence of β-lactamases always render mezlocillin ineffective?

A: Not necessarily. While β-lactamases pose a significant challenge, the effectiveness of mezlocillin in their presence depends on the specific type of β-lactamase produced by the bacteria and the ability of mezlocillin to resist hydrolysis by that specific enzyme. [, , , , , ]

Q15: What analytical techniques are commonly employed to determine mezlocillin concentrations in biological samples?

A15: Researchers utilize various analytical methods to quantify mezlocillin concentrations, including:

- High-pressure liquid chromatography (HPLC): HPLC offers a precise and specific method for measuring mezlocillin levels in biological matrices like serum, urine, and bile. [, , , , , , , ]

- Agar diffusion method: This microbiological assay provides a cost-effective alternative for determining mezlocillin concentrations, particularly in serum and bronchial secretions. [, , ]

Q16: How do researchers ensure the accuracy and reliability of analytical methods used for mezlocillin quantification?

A: Rigorous analytical method validation is crucial. Researchers establish method parameters like accuracy, precision, specificity, linearity, and limits of detection and quantification to guarantee the reliability and reproducibility of results. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1676465.png)